Gibberellin A14

Description

Properties

IUPAC Name |

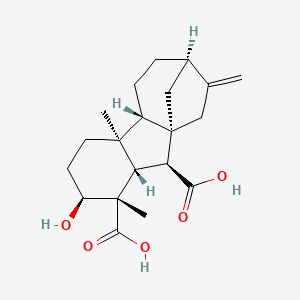

(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEWNTGSXKRWKA-MJPABCAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332089 | |

| Record name | Gibberellin A14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4955-22-0 | |

| Record name | (1α,2β,4aα,4bβ,10β)-2-Hydroxy-1,4a-dimethyl-8-methylenegibbane-1,10-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4955-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Gibberellin A14, a member of the gibberellin (GA) class of phytohormones, primarily targets the GA receptors and early GA signaling components. These include the DELLA repressors and F-box activators , which play crucial roles in plant vegetative and reproductive development.

Mode of Action

The molecular mechanism of gibberellin action involves receptors encoded by the genes of the GID1 family . When the levels of GA increase, GA molecules are more likely to bind to GID1. This interaction with its targets leads to changes in the behavior of the DELLA transcriptional regulators.

Biochemical Pathways

This compound affects various biochemical pathways in plants. It plays a significant role in GA metabolism, which includes GA biosynthesis and catabolism. The GA metabolic network involves species-specific gibberellin modifications that were acquired during flowering plant evolution. The GA metabolic pathway also includes the roles of GA deactivation enzymes, which show different tissue specificity in different plant species.

Pharmacokinetics

It’s known that the manipulation of ga status, either by genetic alteration or by exogenous application of ga or ga biosynthesis inhibitors, is often used to optimize plant growth and yields.

Result of Action

This compound, like other gibberellins, regulates many aspects of plant development. It promotes plant growth, particularly rescuing the growth of dwarf mutants of pea and maize, and inducing bolting in long-day rosette species. It also stimulates shoot elongation, seed germination, and fruit and flower maturation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, plant phase transitions, which are characterized by morphological and molecular changes, are differently influenced by gibberellins and cytokinins. These transitions are triggered and regulated by both environmental stimuli (photoperiod and temperature) and endogenous stimuli (phytohormones and carbohydrate concentration). Therefore, the effects observed, such as flower formation and vegetative growth, are modulated by the co-regulation exerted by the cross-talk of both GA and CK pathways.

Biochemical Analysis

Biochemical Properties

Gibberellin A14 is a C20-gibberellin, initially identified in Gibberella fujikuroi. It differs from gibberellin A12 in the presence of a β-OH at C-2 (gibbane numbering). It is a dicarboxylic acid, a C20-gibberellin, and a gibberellin monocarboxylic acid. It is a conjugate acid of a this compound (2−).

Cellular Effects

This compound, like other gibberellins, is involved in various cellular processes. It regulates stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence. The E3 ligase CONSTITUTIVE PHOTOMORPHOGENESIS1 (COP1) and transcription factor ELONGATED HYPOCOTYL 5 (HY5) play central roles in directing cellular GA distribution.

Molecular Mechanism

This compound, as part of the gibberellin class, is synthesized by the terpenoid pathway in plastids and then modified in the endoplasmic reticulum and cytosol until they reach their biologically active form. All gibberellins are derived via the ent-gibberellane skeleton, but are synthesized via ent-kaurene.

Temporal Effects in Laboratory Settings

Research on gibberellin biosynthesis has advanced to provide detailed information on the pathways, biosynthetic enzymes, and their genes.

Dosage Effects in Animal Models

As this compound is a plant hormone, its effects on animal models have not been studied extensively. Gibberellins are primarily associated with plant growth and development.

Metabolic Pathways

This compound is part of the gibberellin metabolic pathway. All known gibberellins are diterpenoid acids that are synthesized by the terpenoid pathway in plastids and then modified in the endoplasmic reticulum and cytosol until they reach their biologically active form.

Transport and Distribution

This compound, like other gibberellins, is transported and distributed within plant cells and tissues. Recent advances in understanding gibberellin transport and distribution and their relevance to plant development have been made.

Biological Activity

Gibberellin A14 (GA14) is a member of the gibberellin family of plant hormones, known for their critical role in regulating growth and developmental processes in plants. This article provides a comprehensive overview of the biological activity of GA14, including its mechanisms of action, effects on plant physiology, and relevant case studies.

Overview of Gibberellins

Gibberellins are diterpenoid acids that influence various physiological processes such as seed germination, stem elongation, leaf expansion, and flowering. GA14 is one of the less studied gibberellins but has shown significant biological activity in various assays.

Gibberellins exert their effects primarily through the degradation of DELLA proteins, which are growth repressors in plants. This mechanism allows for the promotion of growth and development by relieving the inhibition imposed by DELLA proteins. The interaction between gibberellins and their receptors is crucial for initiating this process.

Key Findings on GA14 Activity

- Structural Modifications : Research indicates that modifications to the GA structure can significantly affect biological activity. For instance, changing the configuration of hydroxyl groups can reduce activity, with GA12 and GA14 derivatives showing enhanced polarity and activity compared to other forms .

- Bioassays : In bioassays involving various plant species, GA14 has been shown to promote stem elongation and seed germination. Its efficacy varies with concentration and plant type, indicating a nuanced role in plant development .

- Comparative Activity : Studies comparing GA14 with other gibberellins reveal that while GA14 is less potent than GA3 (gibberellic acid), it still exhibits significant biological effects, particularly in specific developmental contexts .

Data Tables

The following table summarizes key biological activities associated with this compound across various studies:

| Study | Plant Species | Activity Observed | Concentration Used |

|---|---|---|---|

| Arabidopsis thaliana | Stem elongation | 10 µM | |

| Rice | Seed germination | 5 µM | |

| Pea | Flowering induction | 20 µM | |

| Tomato | Leaf expansion | 15 µM |

Case Studies

- Effect on Dwarf Mutants : A notable case study involved applying GA14 to dwarf mutants of pea plants. The results demonstrated that GA14 could effectively rescue growth defects similar to those observed with more potent gibberellins like GA3, underscoring its role as a functional gibberellin in promoting growth .

- Germination Studies : In experiments assessing seed germination across various species, GA14 was found to enhance germination rates when applied at optimal concentrations. This effect was particularly pronounced in species with previously documented sensitivity to gibberellins .

- Environmental Responses : Research also indicates that GA14 plays a role in mediating plant responses to environmental stimuli, such as light conditions. For instance, far-red enriched light conditions have been shown to increase the accumulation of gibberellins, including GA14, suggesting a regulatory mechanism that aligns growth with environmental cues .

Scientific Research Applications

Physiological Roles of Gibberellin A14

- Seed Germination : GA14 has been implicated in promoting seed germination by breaking dormancy and stimulating enzymatic activities that facilitate the mobilization of stored nutrients. For example, studies have shown that GA14 can enhance germination rates in tomato seeds when applied through fungal extracts .

- Stem Elongation : Similar to other gibberellins, GA14 contributes to stem elongation by promoting cell division and elongation. This effect is particularly important in crops where height is desirable for yield improvement .

- Flowering Induction : Gibberellins, including GA14, play a role in flowering induction in certain plant species. They can trigger the transition from vegetative to reproductive growth under specific environmental conditions .

Agricultural Applications

This compound has several practical applications in agriculture:

- Crop Yield Improvement : By applying GA14 to crops such as peas and maize, researchers have observed enhanced growth characteristics and increased yields. For instance, GA14 application has been shown to rescue dwarf mutants and promote flowering in rosette species .

- Biostimulants : The use of GA14 as a component of biostimulants is gaining traction. Fungal bioreactors producing GA14 can be used to enhance plant growth and resilience against environmental stressors .

- Sustainable Agriculture : The fermentation processes involving fungi like Trichoderma spp. can produce GA14 alongside other beneficial metabolites, offering a sustainable approach to enhancing crop performance without synthetic chemicals .

Enhancement of Tomato Seed Germination

A study evaluated the effects of crude extracts from Trichoderma atroviride, which contained GA14, on tomato seed germination. The results indicated a significant increase in germination rates and root elongation compared to control groups .

| Parameter | Control Group | GA14 Treated Group |

|---|---|---|

| Germination Rate (%) | 50 | 80 |

| Root Length (cm) | 2 | 5 |

Dwarf Pea Growth Recovery

Research on dwarf pea seedlings treated with GA14 demonstrated conversion to bioactive gibberellins (GA1, GA8) that facilitated normal growth patterns. This study highlighted the metabolic pathways through which GA14 acts to promote overall plant health .

| Treatment | Height Increase (cm) |

|---|---|

| Control | 0 |

| GA14 Application | 15 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Metabolic Contrasts

Biosynthetic Pathways: GA14 is a critical node in fungal GA3 biosynthesis, produced from GA12-aldehyde via oxidation. In contrast, GA3 is the end product of this pathway and is directly bioactive . In plants, GA14 is rare, as the dominant pathway bypasses GA14 to produce GA4 and GA1 .

Biological Activity: GA3 and GA1 are highly bioactive, inducing stem elongation and flowering. GA14, however, shows minimal activity unless converted to 3-hydroxylated forms .

Regulatory Roles :

- GA14’s role is confined to fungal metabolism, whereas GA3 and GA1 are central to plant developmental signaling, interacting with DELLA proteins to regulate gene expression .

Key Research Insights

Structural-Activity Relationship : The absence of a 3β-hydroxyl group in GA12 renders it inactive, while its addition in GA14 and GA3 correlates with increased bioactivity .

Evolutionary Divergence : Fungal GA pathways prioritize GA3 production, whereas plants emphasize GA1 and GA4, reflecting divergent ecological roles .

Metabolic Engineering : Efforts to enhance GA3 yield in fungi focus on upregulating GA14 conversion enzymes, highlighting its bottleneck role in biosynthesis .

Q & A

Basic: How is Gibberellin A14 structurally characterized, and what analytical techniques are essential for its identification?

This compound (GA14) is a C20 gibberellin, distinguished by its specific functional groups and stereochemistry. Key techniques for structural elucidation include:

- Nuclear Magnetic Resonance (NMR) : For resolving carbon-hydrogen frameworks and stereochemical configurations .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and fragmentation patterns .

- Comparative chromatography (e.g., HPLC): Cross-referencing retention times with known gibberellin standards.

Methodological Tip: Always validate purity using multiple orthogonal methods (e.g., TLC alongside HPLC) to avoid misidentification due to co-eluting contaminants .

Basic: What experimental protocols are recommended for isolating GA14 from Gibberella fujikuroi cultures?

Isolation involves:

Fermentation : Culturing G. fujikuroi under controlled conditions (e.g., pH, temperature) to optimize GA14 yield .

Extraction : Use polar solvents (e.g., methanol) followed by liquid-liquid partitioning.

Purification : Column chromatography (silica gel or reverse-phase) with gradient elution.

Critical Step: Include internal standards during extraction to quantify recovery rates and correct for losses .

Advanced: How do metabolic pathways of GA14 differ from other C20 gibberellins, and what experimental approaches can resolve ambiguities in biosynthetic routes?

GA14 biosynthesis involves unique hydroxylation and oxidation steps. To map pathways:

- Isotopic Labeling : Track carbon flux using -labeled precursors in time-course experiments.

- Gene Knockout Models : Disrupt candidate genes (e.g., P450 monooxygenases) in G. fujikuroi to observe pathway perturbations.

- Enzyme Assays : Characterize kinetic parameters of recombinant enzymes in vitro .

Data Contradiction Tip: Reconcile conflicting pathway models by integrating transcriptomic data with metabolite profiling .

Advanced: What methodological strategies address contradictions in reported bioactivity data for GA14 across plant systems?

Discrepancies often arise from:

- Species-Specific Sensitivity : Design dose-response curves across diverse model plants (e.g., Arabidopsis, rice).

- Environmental Variability : Control light, temperature, and hormone crosstalk (e.g., auxin/ABA levels) during assays.

- Quantitative Metrics : Use standardized endpoints (e.g., stem elongation rates, gene expression markers like GA20ox).

Validation: Replicate experiments across independent labs with shared protocols to confirm reproducibility .

Advanced: How can researchers optimize GA14 synthesis for mechanistic studies, given its low natural abundance?

Semi-Synthesis : Start from abundant precursors (e.g., GA12) and employ regioselective catalysts for hydroxylation .

Total Synthesis : Use stereocontrolled reactions (e.g., Sharpless epoxidation) to assemble the gibberellin skeleton.

Analytical Rigor: Confirm synthetic product identity via X-ray crystallography and compare bioactivity with natural GA14 .

Basic: What are the best practices for reviewing literature on GA14, and how can researchers identify knowledge gaps?

- Systematic Searches : Use databases (PubMed, Web of Science) with queries like "this compound AND biosynthesis NOT review" to filter primary studies .

- Critical Appraisal : Assess methodology rigor (e.g., sample sizes, statistical tests) in existing studies .

- Gap Identification : Compare findings across plant species or experimental conditions to pinpoint understudied areas (e.g., GA14 in root development) .

Advanced: How should researchers design experiments to investigate GA14’s role in plant stress responses?

- Controlled Stress Induction : Apply abiotic stressors (drought, salinity) and quantify GA14 levels via LC-MS/MS.

- Mutant Analysis : Use GA-deficient mutants to isolate GA14-specific effects.

- Omics Integration : Pair hormone profiling with RNA-seq to link GA14 fluctuations to stress-related gene networks .

Advanced: What statistical approaches are critical for analyzing dose-dependent effects of GA14 in physiological assays?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log-logistic curves) to estimate EC values.

- ANOVA with Post Hoc Tests : Compare treatments across multiple concentrations.

- Uncertainty Quantification : Report confidence intervals for bioactivity parameters .

Basic: How can researchers ensure reproducibility when documenting GA14 experiments?

- Detailed Protocols : Specify instrument settings (e.g., NMR pulse sequences), solvent batches, and biological replicates.

- Data Transparency : Share raw spectra, chromatograms, and statistical code in supplementary materials .

- Negative Controls : Include solvent-only and wild-type plant controls to rule out artifacts .

Advanced: What strategies mitigate challenges in quantifying GA14 in complex plant matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.